3,5-Diisopropylpyrazole

Description

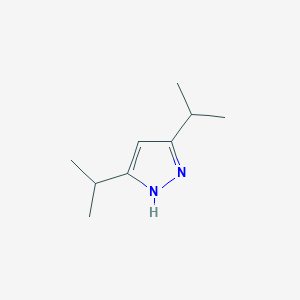

Structure

3D Structure

Properties

IUPAC Name |

3,5-di(propan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSJVTZSFIRYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60413596 | |

| Record name | 3,5-Diisopropylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17536-00-4 | |

| Record name | 3,5-Diisopropylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diisopropylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Diisopropylpyrazole

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3,5-diisopropylpyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind the synthetic strategy.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of biologically active compounds.[1] The versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Derivatives of pyrazole have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, in particular, serves as a key building block for more complex molecules, where the isopropyl groups can influence solubility, metabolic stability, and binding interactions with biological targets.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis.[2] This classic condensation reaction involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For the synthesis of this compound, the required 1,3-diketone precursor is 2,6-dimethyl-3,5-heptanedione. The overall synthetic pathway is a two-step process:

-

Synthesis of the 1,3-Diketone Precursor: Claisen condensation to form 2,6-dimethyl-3,5-heptanedione.

-

Pyrazole Ring Formation: Cyclocondensation of the diketone with hydrazine hydrate.

This guide will provide a detailed, step-by-step protocol for both stages of this synthesis.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-stage process for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Stage 1: Synthesis of 2,6-Dimethyl-3,5-heptanedione

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this protocol, we will adapt a known procedure for the synthesis of the diketone precursor.

Experimental Protocol:

Materials:

-

3-Methyl-2-butanone

-

Ethyl isobutyrate

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a 1-liter, four-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (103 g).

-

Add potassium tert-butoxide (149 g, 1.33 mol) to the flask and heat the mixture to 50°C with stirring.

-

Prepare a liquid mixture of ethyl isobutyrate (307 g, 2.64 mol) and 3-methyl-2-butanone (75.6 g, 0.88 mol).

-

Add the mixture from the dropping funnel to the heated flask over a period of 3 hours.

-

After the addition is complete, continue stirring the reaction mixture under heating for an additional 8 hours.

-

Upon completion, the reaction mixture contains the desired product, 2,6-dimethyl-3,5-heptanedione. A typical yield is approximately 77.3% (107 g, 0.68 mol) based on the starting amount of 3-methyl-2-butanone.

Stage 2: Synthesis of this compound

With the diketone precursor in hand, the final step is the cyclocondensation reaction with hydrazine hydrate to form the pyrazole ring. The following is a general, yet detailed, protocol adapted from established procedures for the Knorr synthesis.

Experimental Protocol:

Materials:

-

2,6-Dimethyl-3,5-heptanedione

-

Hydrazine hydrate (50-60% solution in water)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Water

-

Hexane (for recrystallization)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyl-3,5-heptanedione (10.0 g, 0.064 mol) in ethanol (100 mL).

-

In a separate beaker, cautiously dilute hydrazine hydrate (approx. 3.8 mL, ~0.077 mol) with a small amount of ethanol. Caution: Hydrazine hydrate is toxic and corrosive and should be handled in a fume hood with appropriate personal protective equipment.[3]

-

Slowly add the hydrazine hydrate solution to the stirred solution of the diketone at room temperature. An exothermic reaction may be observed.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water (100 mL) and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound is typically a solid and can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles |

| 3-Methyl-2-butanone | C5H10O | 86.13 | 75.6 | 0.88 |

| Ethyl isobutyrate | C6H12O2 | 116.16 | 307 | 2.64 |

| Potassium tert-butoxide | C4H9KO | 112.21 | 149 | 1.33 |

| 2,6-Dimethyl-3,5-heptanedione | C9H16O2 | 156.22 | (Theoretical: 137.5) | (0.88) |

| Hydrazine hydrate (50%) | H6N2O | 50.06 | ~7.6 | ~0.077 |

| This compound | C9H16N2 | 152.24 | (Theoretical: 9.7) | (0.064) |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: White crystalline solid.

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the isopropyl groups and the pyrazole ring proton.[4]

-

A doublet for the methyl protons of the isopropyl groups.

-

A septet for the methine proton of the isopropyl groups.

-

A singlet for the C4 proton of the pyrazole ring.

-

A broad singlet for the N-H proton of the pyrazole ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching band, as well as C-H and C=N stretching frequencies.

Safety Considerations

-

Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen.[3] It must be handled with extreme care in a well-ventilated chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Potassium tert-butoxide: This is a strong base and is corrosive. It reacts vigorously with water. Handle in a dry environment and wear appropriate PPE.

-

Solvents: Ethanol and hexane are flammable. Ensure all heating is performed using a heating mantle or oil bath, and avoid open flames.

Conclusion

This guide has outlined a robust and reliable protocol for the synthesis of this compound via the Knorr pyrazole synthesis. By following the detailed procedures for the preparation of the 2,6-dimethyl-3,5-heptanedione precursor and its subsequent cyclocondensation with hydrazine hydrate, researchers can efficiently obtain this valuable synthetic building block. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,5-Diisopropylpyrazole (CAS: 17536-00-4)

Introduction: The Pyrazole Scaffold and the Significance of 3,5-Diisopropylpyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and synthetic versatility have led to its incorporation into a multitude of approved pharmaceuticals, agrochemicals, and advanced materials.[2] Within this important class of compounds, this compound emerges as a key building block and a subject of significant research interest. Its symmetrical di-substitution with bulky isopropyl groups imparts specific steric and electronic characteristics that influence its reactivity, coordination chemistry, and biological activity.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, detailed synthesis protocols, analytical characterization, and its burgeoning applications in drug discovery and catalysis.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a research setting.

Key Properties of this compound

| Property | Value | Source |

| CAS Number | 17536-00-4 | [3] |

| Molecular Formula | C₉H₁₆N₂ | [3] |

| Molecular Weight | 152.24 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 88-90 °C | Vendor Data |

| Boiling Point | 101-106 °C at 12 Torr | Vendor Data |

| Solubility | Soluble in polar organic solvents | General Knowledge |

| pKa | ~14 | Predicted |

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Validated Approach

The most common and efficient method for the synthesis of 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-diketone and hydrazine.[5] For this compound, the logical precursor is 2,6-dimethyl-3,5-heptanedione. The following protocol is based on well-established procedures for analogous pyrazole syntheses.[5][6]

Reaction Scheme

Caption: Knorr pyrazole synthesis via condensation.

Detailed Experimental Protocol

Materials:

-

2,6-dimethyl-3,5-heptanedione

-

Hydrazine hydrate or hydrazine sulfate

-

Ethanol or acetic acid (solvent)

-

Sodium hydroxide (if using hydrazine sulfate)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-3,5-heptanedione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. If using hydrazine sulfate, it should first be neutralized with a base like sodium hydroxide in an aqueous solution before the addition of the diketone. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Hydrazine Source: Hydrazine hydrate is often preferred for its ease of use. Hydrazine sulfate, a more stable salt, requires a basic workup to liberate the free hydrazine.

-

Solvent Selection: Ethanol and acetic acid are common solvents for this condensation as they effectively dissolve the reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

-

Stoichiometry: A slight excess of hydrazine is used to ensure complete conversion of the diketone.

-

Reflux Conditions: Heating the reaction mixture accelerates the rate of the condensation and cyclization steps, leading to a higher yield in a shorter time.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. For this compound, the expected signals are:

-

A singlet for the C4-H proton of the pyrazole ring.

-

A septet for the two methine (CH) protons of the isopropyl groups.

-

A doublet for the twelve methyl (CH₃) protons of the isopropyl groups.

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O. [7]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the C3/C5, C4, and the carbons of the isopropyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (typically a broad peak around 3100-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region).[8][9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (152.24 g/mol ). Fragmentation patterns will likely involve the loss of methyl and isopropyl groups.[10]

Applications in Drug Discovery and Development

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] While specific biological activity data for this compound is not extensively published, the broader pyrazole class exhibits a remarkable array of pharmacological activities, suggesting its potential as a valuable starting point for drug discovery programs.

The Pyrazole Core in Action: A Survey of Biological Activities

-

Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis. For instance, some 3,5-diaryl pyrazole derivatives have shown significant growth inhibitory activity against prostate cancer cell lines.[11] Other pyrazole-containing compounds have exhibited cytotoxicity against breast cancer, leukemia, and lung cancer cell lines with IC₅₀ values in the low micromolar to nanomolar range.[12]

-

Anti-inflammatory and Analgesic Properties: The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core and functions as a selective COX-2 inhibitor. This highlights the potential of the pyrazole scaffold in developing novel anti-inflammatory agents.

-

Antimicrobial and Antifungal Activity: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties, making them attractive candidates for the development of new anti-infective agents.[1]

-

Antioxidant Activity: Certain pyrazole derivatives have been shown to act as potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[13]

The diisopropyl substitution in this compound provides a unique steric and lipophilic profile that can be exploited in the design of new therapeutic agents. The isopropyl groups can influence the compound's binding affinity and selectivity for specific biological targets.

Illustrative Biological Activities of Substituted Pyrazoles

| Compound Class | Biological Activity | Target/Assay | IC₅₀ / Activity | Source |

| 3,5-Diaryl Pyrazoles | Anticancer | Prostate Cancer Cell Lines (PC3, DU145) | Potent Growth Inhibition | [11] |

| Pyrazole Derivatives | Anticancer | Various Cancer Cell Lines | μM to nM range | [12] |

| Pyrazole Derivatives | Anti-inflammatory | COX-2 Inhibition | Potent Inhibition | [2] |

| 3,5-Diaryl Pyrazolines | Antioxidant | LDL Oxidation Inhibition | IC₅₀ = 0.1 μM | [13] |

This table underscores the therapeutic potential inherent in the pyrazole scaffold, providing a strong rationale for the exploration of this compound and its derivatives in drug discovery programs.

Utility in Catalysis

Beyond its potential in medicinal chemistry, this compound and its derivatives have found applications as ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents at the 3 and 5 positions can be tuned to modulate the steric and electronic properties of the resulting metal complexes. This allows for the development of catalysts with tailored reactivity and selectivity for a variety of organic transformations.

Caption: Role of this compound in catalysis.

Conclusion and Future Outlook

This compound is a versatile and valuable chemical entity with a well-defined physicochemical profile and accessible synthetic routes. Its significance extends from being a fundamental building block in organic synthesis to a promising scaffold in the development of novel pharmaceuticals and catalysts. The demonstrated broad-spectrum biological activity of the pyrazole core provides a strong impetus for the further investigation of this compound and its derivatives in various therapeutic areas. Future research will likely focus on the synthesis of novel derivatives, a deeper exploration of their structure-activity relationships, and their application in asymmetric catalysis and materials science. The continued exploration of this seemingly simple molecule holds the promise of significant advancements in both chemistry and medicine.

References

-

Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (n.d.). In BMC Chemistry. Retrieved January 9, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H16N2). Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). In National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. (2021). In PubMed. Retrieved January 9, 2026, from [Link]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

Novel 3,5-diaryl Pyrazolines and Pyrazole as Low-Density Lipoprotein (LDL) Oxidation Inhibitor. (2004). In PubMed. Retrieved January 9, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). In MDPI. Retrieved January 9, 2026, from [Link]

-

The Crucial Role of 3,5-Dimethylpyrazole in Modern Industrial Processes. (n.d.). In NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 9, 2026, from [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... (n.d.). In ResearchGate. Retrieved January 9, 2026, from [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2021). In Journal of Chemical and Pharmaceutical Research. Retrieved January 9, 2026, from [Link]

- Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43.

-

3,5DAPs reported as anticancer, antiviral, and antibacterial agents.... (n.d.). In ResearchGate. Retrieved January 9, 2026, from [Link]

- Method for preparing 3.5-dimethylpyrazole. (2009). Google Patents.

-

NIST. (n.d.). 3,5-Dimethylpyrazole. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3,5-diphenyl-. Retrieved January 9, 2026, from [Link]

-

Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved January 9, 2026, from [Link]

-

ChemInform Abstract: Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. (2012). In ResearchGate. Retrieved January 9, 2026, from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). In TSI Journals. Retrieved January 9, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 3. This compound | C9H16N2 | CID 5255229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17536-00-4 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 7. This compound(17536-00-4) 1H NMR spectrum [chemicalbook.com]

- 8. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 9. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 10. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,5-Diisopropylpyrazole: Properties, Synthesis, and Applications

Introduction

3,5-Diisopropylpyrazole is a heterocyclic organic compound featuring a five-membered pyrazole ring substituted with two isopropyl groups at positions 3 and 5. As a member of the 3,5-disubstituted pyrazole family, it serves as a crucial building block and synthetic intermediate in various chemical disciplines, most notably in medicinal chemistry and materials science. The pyrazole scaffold is considered a "privileged structure" due to its widespread presence in pharmacologically active compounds, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and antiproliferative effects.[1][2]

The specific diisopropyl substitution pattern of this molecule imparts distinct physical and chemical properties, influencing its reactivity, solubility, and steric profile. A comprehensive understanding of these characteristics is paramount for researchers and drug development professionals aiming to leverage this scaffold in the design of novel therapeutics and functional materials. This guide provides an in-depth examination of the physical properties, spectroscopic signature, synthesis, and handling of this compound, offering field-proven insights for its effective application.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application, dictating its behavior in different environments and providing the means for its identification and characterization.

Core Physical Properties

The bulk properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆N₂ | [3] |

| Molecular Weight | 152.24 g/mol | [3] |

| CAS Number | 17536-00-4 | [3] |

| Physical Form | Solid | |

| Topological Polar Surface Area | 28.7 Ų | [3] |

| XLogP3 | 2.5 | [3] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is a key tool for confirming the diisopropylpyrazole structure. The spectrum for this compound would characteristically show a septet for the methine protons (-CH) of the isopropyl groups and a doublet for the methyl protons (-CH₃). A signal corresponding to the C4 proton on the pyrazole ring and a broad signal for the N-H proton are also expected.[4]

-

¹³C NMR : The carbon NMR provides information on the carbon framework of the molecule. Distinct signals for the methyl, methine, and pyrazole ring carbons would be observed.[4] The presence of tautomerism can sometimes lead to broadened signals for the C3 and C5 carbons in N-unsubstituted pyrazoles.[5]

-

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching, C-H stretching from the isopropyl groups, and C=N and C=C stretching vibrations characteristic of the pyrazole aromatic ring.[4][6][7]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.

Synthesis, Reactivity, and Structural Considerations

Synthesis Protocol: A Generalized Approach

The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine.[9] For this compound, the corresponding precursor is 2,6-dimethyl-3,5-heptanedione.

Experimental Workflow: Synthesis of 3,5-Disubstituted Pyrazoles

-

Reaction Setup : The 1,3-dicarbonyl precursor (e.g., 2,6-dimethyl-3,5-heptanedione) is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.[10]

-

Hydrazine Addition : Hydrazine hydrate or hydrazine sulfate is added to the solution, often cautiously due to the exothermic nature of the reaction. The mixture is typically stirred at room temperature or with gentle heating.[10][11]

-

Cyclization : The reaction proceeds via a cyclocondensation mechanism to form the pyrazole ring.

-

Workup and Purification : The product is isolated by removing the solvent. Purification is commonly achieved through extraction followed by distillation or recrystallization to yield the pure 3,5-disubstituted pyrazole.[11]

Caption: General synthesis of this compound.

Key Aspects of Reactivity and Structure

The chemical behavior of this compound is governed by the interplay of its aromatic ring and substituent groups.

-

Prototropic Tautomerism : A defining feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms (N1 and N2).[5] This equilibrium is fundamental to the compound's reactivity and its ability to act as a ligand, as the position of the proton influences hydrogen bonding and coordination.[1][5]

-

Amphoteric Nature : The pyrazole ring possesses both a weakly acidic pyrrole-like N-H proton and a weakly basic pyridine-like sp²-hybridized nitrogen atom.[5] This allows it to act as both a proton donor and acceptor, a critical feature in catalysis and drug-receptor interactions.

-

Coordination Chemistry : Like its well-studied analogue, 3,5-dimethylpyrazole, this compound is an excellent ligand for coordinating with metal ions.[12] The steric bulk of the isopropyl groups can be used to control the coordination number and geometry of the resulting metal complexes, making it a valuable tool in the design of catalysts and functional materials.

Applications in Research and Drug Development

While this compound is primarily used as a synthetic intermediate, the pyrazole core it contains is of immense interest to the pharmaceutical industry.[1]

Rationale for Use: The 3,5-disubstituted pyrazole scaffold provides a rigid and stable framework that allows for the precise spatial orientation of functional groups. This is essential for achieving high-affinity interactions with biological targets such as enzymes and receptors.

Therapeutic Potential of the Pyrazole Scaffold:

-

Antiproliferative Agents : Analogues with different substitutions have shown potent activity against cancer cell lines by inhibiting key signaling proteins like EGFR and VEGFR2.[1]

-

Antioxidant Activity : Certain pyrazole derivatives have demonstrated the ability to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress.[1]

-

Anti-inflammatory and Antimicrobial : The broad spectrum of biological activities associated with the pyrazole core also includes anti-inflammatory, antimicrobial, and antifungal properties.[1]

Caption: The pyrazole scaffold is a gateway to diverse bio-applications.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

Hazard Identification

-

GHS Classification : this compound is classified as a hazardous substance.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[14]

-

Skin Protection : Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin contact.[14]

-

Respiratory Protection : If dust is generated, use an approved particle respirator.[14]

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Stability

-

Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.[13] Avoid strong oxidizing agents and strong acids.[15]

-

Storage Recommendations : Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to keep the compound in a dark place under an inert atmosphere. The compound is stable under normal storage conditions.[13]

Conclusion

This compound is a versatile chemical building block with well-defined physical and spectroscopic properties. Its synthesis is straightforward, and its reactivity, characterized by the amphoteric and tautomeric nature of the pyrazole ring, makes it a valuable precursor in coordination chemistry and medicinal chemistry. For researchers and drug development professionals, a solid grasp of its properties, safe handling procedures, and the therapeutic potential of the broader pyrazole class is essential for unlocking its full potential in the creation of novel and impactful molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H16N2). Retrieved from [Link]

-

Gomes, C. S. B., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4787. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

Mijanuddin, M., et al. (2013). Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates. Polyhedron, 50(1), 353-361. Retrieved from [Link]

-

Connect Journals. (n.d.). FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 3,5-diphenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]

-

Reva, I., et al. (2020). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 25(23), 5707. Retrieved from [Link]

-

Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Retrieved from [Link]

- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

Seilkhanov, T. M., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6296. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylpyrazol-1-methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. This compound | C9H16N2 | CID 5255229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(17536-00-4) 1H NMR spectrum [chemicalbook.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]

- 9. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

Molecular Identity and Core Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties of 3,5-Diisopropylpyrazole

For researchers, scientists, and drug development professionals, understanding the fundamental characteristics of key heterocyclic scaffolds is paramount. This compound is one such molecule, a versatile building block whose unique structural and electronic properties make it a valuable component in the fields of medicinal chemistry, coordination chemistry, and materials science. This guide provides a comprehensive exploration of its core chemical properties, reactivity, and practical applications, grounded in established scientific principles.

This compound, with the CAS Number 17536-00-4, is a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms and two isopropyl substituents at the 3 and 5 positions.[1][2] This substitution pattern imparts specific steric and electronic features that govern its reactivity and utility.

A critical feature of N-unsubstituted pyrazoles like this one is prototropic tautomerism.[3] The acidic proton on the pyrrole-like nitrogen can dynamically exchange positions with the basic, sp²-hybridized pyridine-like nitrogen. This equilibrium means the molecule exists as a mixture of two tautomeric forms, which can influence its reactivity and intermolecular interactions.[4][5]

dot

Caption: General synthesis of this compound.

Core Reactivity

The reactivity of this compound is dictated by the interplay of its aromatic ring, the two nitrogen centers, and the bulky isopropyl substituents.

-

Coordination Chemistry: The sp²-hybridized nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base. Consequently, this compound readily acts as a ligand, coordinating with a wide range of metal ions to form stable complexes. [6]This property is extensively exploited in the development of catalysts and functional materials. For instance, it has been used to synthesize trimeric silver(I) adducts and various zinc(II) complexes. [7]The bulky isopropyl groups provide steric hindrance that can be used to control the coordination number and geometry of the resulting metal center.

-

Electrophilic Substitution: The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution, which predominantly occurs at the C4 position. Reactions such as nitration (using a mixture of nitric and sulfuric acid) and bromination can be performed to introduce functional groups onto the ring, yielding derivatives like 3,5-diisopropyl-4-nitropyrazole and 4-bromo-3,5-diisopropylpyrazole, respectively. [7]These derivatives serve as intermediates for further synthetic transformations.

-

N-H Acidity: The proton on the pyrrole-like nitrogen is acidic and can be removed by a suitable base. This deprotonation generates the pyrazolate anion, a potent nucleophile and a common bridging ligand in coordination chemistry, capable of linking multiple metal centers.

dot

Caption: Key reactivity pathways for this compound.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly informative. In a solvent like CDCl₃, one would expect to observe:

-

A singlet for the proton at the C4 position.

-

Two septets corresponding to the two methine (-CH) protons of the isopropyl groups.

-

Two doublets for the twelve methyl (-CH₃) protons of the isopropyl groups.

-

A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent. [8]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the aromatic carbons (C3, C4, C5) and the aliphatic carbons of the isopropyl groups. Due to the rapid tautomeric exchange at room temperature, the signals for C3 and C5 may appear broadened or as a single averaged signal. [4][5]

-

Mass Spectrometry : In electron ionization mass spectrometry (EI-MS), the molecule will exhibit a clear molecular ion peak (M⁺). A characteristic fragmentation pattern would be the loss of an isopropyl group ([M-43]⁺), which is a common cleavage for such structures. [9]

-

Infrared (IR) Spectroscopy : The IR spectrum will display a characteristic stretching vibration for the N-H bond, typically in the region of 3100-3500 cm⁻¹. C-H stretches from the aromatic ring and aliphatic isopropyl groups, as well as C=N and C=C ring stretches, will also be present.

Applications in Drug Development and Research

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. [10][11]this compound serves as a key starting material for exploring new therapeutic agents.

-

Medicinal Chemistry Building Block : While not a drug itself, its derivatives are widely investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [3][10]The diisopropyl substitution pattern provides significant lipophilicity, which can enhance membrane permeability and binding affinity to hydrophobic pockets in protein targets. By modifying the C4 position or the N1 nitrogen, chemists can generate libraries of compounds for high-throughput screening.

-

Ligand in Bioinorganic Chemistry : The ability of pyrazoles to coordinate with metal ions is relevant to the design of metallodrugs and diagnostic agents. The steric bulk of the isopropyl groups can stabilize specific metal oxidation states or create unique coordination environments that mimic the active sites of metalloenzymes.

Experimental Protocols

The following protocols are representative of the synthesis and functionalization of this compound.

Protocol 1: General Synthesis of this compound

Causality: This protocol outlines the classical Paal-Knorr-type synthesis, where a 1,3-dicarbonyl compound is cyclized with hydrazine. The acidic medium facilitates the initial nucleophilic attack and the subsequent dehydration steps to form the stable aromatic pyrazole ring.

-

Reaction Setup : To a solution of 2,6-dimethyl-3,5-heptanedione (1 equivalent) in ethanol, add a solution of hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Catalysis : Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux : Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction : Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Nitration of this compound

Causality: This protocol demonstrates the electrophilic substitution at the C4 position. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. The electron-rich pyrazole ring attacks the nitronium ion to form the C4-nitro derivative. [7]

-

Acid Mixture Preparation : In a flask cooled in an ice bath (0 °C), slowly add concentrated sulfuric acid to concentrated nitric acid with careful stirring.

-

Substrate Addition : To this cold nitrating mixture, slowly add this compound in small portions, ensuring the temperature does not rise significantly.

-

Reaction : After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., heating to 100 °C for several hours, as described for a related compound) until the starting material is consumed (monitor by TLC). [7]4. Quenching : Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralization : Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide solution, until the product precipitates.

-

Isolation : Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry to obtain 3,5-diisopropyl-4-nitropyrazole. [7]

Conclusion

This compound is a molecule of significant scientific interest, defined by its stable aromatic core, potential for tautomerism, and versatile reactivity. Its utility as a coordinating ligand and as a synthetic scaffold for biologically active molecules ensures its continued relevance in academic and industrial research. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its effective application in the rational design of new catalysts, materials, and therapeutic agents.

References

-

ResearchGate. (2001). The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data. [Link]

-

PubChem. This compound. [Link]

-

Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

-

National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dimethylpyrazole: A Cornerstone in Organic Synthesis and Coordination Chemistry. [Link]

-

Royalchem. 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent. [Link]

-

ResearchGate. (PDF) Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates. [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

-

ResearchGate. The Coordination Chemistry of Pyrazole-Derived Ligands. [Link]

-

ResearchGate. Synthesis of 3,5-disubstituted pyrazoles and their derivatives. [Link]

-

RSC Publishing. Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. [Link]

-

PubChem. 3,5-Dimethylpyrazole. [Link]

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

NIST WebBook. 3,5-Dimethylpyrazole. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

CrystEngComm (RSC Publishing). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. [Link]

-

ORCA - Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 -. [Link]

-

ResearchGate. 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]

-

NIST WebBook. 1H-Pyrazole, 3,5-diphenyl-. [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | C9H16N2 | CID 5255229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(17536-00-4) 1H NMR spectrum [chemicalbook.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Privileged Scaffold: A Technical Guide to the Molecular Structure of 3,5-Diisopropylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in pharmacologically active compounds.[1][2] Within this class, 3,5-disubstituted pyrazoles represent a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. This guide provides an in-depth exploration of 3,5-diisopropylpyrazole, a key exemplar of this structural motif. We will dissect its synthesis, elucidate its molecular and electronic structure through spectroscopic and crystallographic analysis, and discuss the inherent reactivity that makes it a versatile building block in medicinal chemistry. This document serves as a technical resource, offering not just data, but a causal understanding of the structure-property relationships that underpin the utility of this compound in modern drug discovery.

Introduction: The Significance of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique set of properties. The pyrazole ring possesses both a weakly acidic pyrrole-like NH proton and a weakly basic pyridine-like sp²-hybridized nitrogen atom, rendering the molecule amphoteric.[3] This dual character is fundamental to its ability to participate in a wide array of chemical transformations and, crucially, to engage in hydrogen bonding interactions with biological macromolecules.

The substitution pattern on the pyrazole ring dramatically influences its physicochemical and pharmacological properties. Specifically, substitution at the 3 and 5 positions creates a molecular scaffold with a defined steric and electronic profile that has proven exceptionally fruitful in the development of therapeutic agents. These derivatives have found application as anti-inflammatory, antimicrobial, antifungal, and anticancer agents.[2][4] this compound (C9H16N2) serves as an excellent model for understanding the fundamental structural features of this important class of molecules.[5][6]

Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted pyrazole ring is most classically achieved via the Knorr pyrazole synthesis. This robust and versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

Retrosynthetic Analysis and Key Precursors

The synthesis of this compound logically begins with the disconnection of the pyrazole ring to reveal its constituent parts: hydrazine and a 1,3-diketone. The required diketone is 2,6-dimethylheptane-3,5-dione.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H16N2 | CID 5255229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of 3,5-Diisopropylpyrazole via NMR

An In-Depth Technical Guide to the NMR Data Interpretation of 3,5-Diisopropylpyrazole

This compound is a heterocyclic organic compound featuring a five-membered pyrazole ring symmetrically substituted with two isopropyl groups. Its molecular structure (C₉H₁₆N₂) presents a fascinating case for Nuclear Magnetic Resonance (NMR) spectroscopy, an unparalleled technique for determining the structure of organic molecules in solution.[1] The inherent symmetry of this molecule is the cornerstone of its spectral interpretation, leading to a deceptively simple yet information-rich NMR profile.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will deconstruct the expected spectral data, explain the quantum mechanical phenomena that dictate the appearance of the spectra, and present a robust, field-proven protocol for acquiring high-fidelity data. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of NMR data for molecular characterization.

Section 1: Theoretical Analysis of the ¹H NMR Spectrum

The key to interpreting the ¹H NMR spectrum of this compound lies in its molecular symmetry. The molecule possesses a C₂ axis of symmetry that bisects the N-N bond and passes through the C4 carbon. This symmetry renders the two isopropyl groups chemically and magnetically equivalent. Consequently, the protons on one isopropyl group will have the exact same chemical shift as their counterparts on the other.

This leads to the prediction of four distinct proton signals:

-

N-H Proton: The proton attached to one of the nitrogen atoms.

-

C4-H Proton: The lone proton on the pyrazole ring backbone.

-

Isopropyl Methine Protons (-CH): The two equivalent protons, one on each isopropyl group.

-

Isopropyl Methyl Protons (-CH₃): The twelve equivalent protons, distributed across four methyl groups.

Signal-by-Signal Breakdown:

-

N-H Proton: The N-H proton signal is often broad and its chemical shift is highly variable, typically appearing far downfield (δ 10-13 ppm). This broadening is a direct consequence of quadrupole-induced relaxation from the adjacent ¹⁴N nucleus and chemical exchange phenomena.[2] In the presence of trace amounts of water or in protic solvents (like D₂O or CD₃OD), this proton can rapidly exchange, causing the signal to broaden significantly or disappear entirely from the spectrum.[2]

-

C4-H Proton: This proton is attached to an sp²-hybridized carbon within the aromatic pyrazole ring. It is expected to appear as a sharp singlet in the aromatic region, typically around δ 5.8-6.2 ppm . Its multiplicity is a singlet because it has no adjacent, non-equivalent protons with which to couple.

-

Isopropyl Methine Protons (-CH): These two protons are chemically equivalent. Each is adjacent to six equivalent methyl protons on its own isopropyl group. According to the n+1 rule, its signal will be split into (6+1) = 7 lines, resulting in a septet .[3] Due to the electron-withdrawing nature of the pyrazole ring, this signal is expected to appear around δ 2.8-3.2 ppm .

-

Isopropyl Methyl Protons (-CH₃): All twelve methyl protons are chemically equivalent due to the molecule's symmetry and the rapid rotation around the C-C bonds. Each methyl group is adjacent to a single methine proton. Therefore, the signal for these twelve protons will be split into a (1+1) = 2 line pattern, a doublet .[3] This signal will appear in the aliphatic region, typically around δ 1.2-1.4 ppm . The integration of this peak relative to the C4-H proton will be 12:1.

Section 2: Theoretical Analysis of the ¹³C NMR Spectrum

The molecular symmetry also simplifies the ¹³C NMR spectrum. Instead of nine carbon signals, we expect only four, corresponding to the four unique carbon environments.

-

C3/C5 Carbons: These two carbons of the pyrazole ring are equivalent due to symmetry. Being sp²-hybridized and adjacent to nitrogen, their signal is expected to appear significantly downfield, in the range of δ 145-155 ppm .

-

C4 Carbon: This sp²-hybridized carbon is also part of the aromatic ring. Its signal typically appears further upfield than the substituted C3/C5 carbons, generally in the range of δ 100-110 ppm .[4]

-

Isopropyl Methine Carbon (-CH): The two equivalent sp³-hybridized methine carbons will appear in the aliphatic region, typically around δ 25-30 ppm .

-

Isopropyl Methyl Carbons (-CH₃): The four equivalent sp³-hybridized methyl carbons will produce a single signal in the upfield aliphatic region, typically around δ 20-25 ppm .

Section 3: Data Summary and Visualization

The predicted NMR data are summarized in the tables below for quick reference.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | 10-13 | broad singlet | 1H | N/A |

| C4-H | 5.8-6.2 | singlet | 1H | N/A |

| -CH (isopropyl) | 2.8-3.2 | septet | 2H | ³J ≈ 7 Hz |

| -CH₃ (isopropyl) | 1.2-1.4 | doublet | 12H | ³J ≈ 7 Hz |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C3/C5 | 145-155 |

| C4 | 100-110 |

| -CH (isopropyl) | 25-30 |

| -CH₃ (isopropyl) | 20-25 |

Visualization of Proton Coupling

The following diagram illustrates the structure of this compound and the key through-bond coupling interaction responsible for the splitting patterns of the isopropyl group.

Caption: ³J-coupling pathway in this compound.

Section 4: Experimental Protocol for High-Fidelity NMR Data Acquisition

This protocol is designed as a self-validating system to ensure data accuracy and reproducibility.

1. Sample Preparation:

- Analyte: Weigh approximately 10-15 mg of this compound[5] directly into a clean, dry NMR tube.

- Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an aprotic solvent, which is critical for minimizing the chemical exchange of the N-H proton, thereby increasing the likelihood of its observation.[2] Ensure the solvent is from a freshly opened ampoule or stored over molecular sieves to guarantee dryness.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Dissolution: Cap the NMR tube and gently invert several times or use a vortex mixer at low speed to ensure the sample is fully dissolved.

2. Spectrometer Setup (Example: 400 MHz Spectrometer):

- Insert the sample into the spectrometer.

- Lock the field on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve high homogeneity. A narrow, symmetrical TMS peak is indicative of a well-shimmed field.

3. ¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

- Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield N-H proton, are captured.

- Acquisition Time (AQ): ~3-4 seconds.

- Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.

- Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

- Receiver Gain (RG): Adjust automatically.

4. ¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

- Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

- Acquisition Time (AQ): ~1-2 seconds.

- Relaxation Delay (D1): 2 seconds.

- Number of Scans (NS): Requires more scans than ¹H NMR due to the low natural abundance of ¹³C. Start with 256-1024 scans and increase if necessary for a good signal-to-noise ratio.

5. Advanced Verification (Optional but Recommended):

- To definitively link proton signals to their corresponding carbon atoms, perform a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. This will show correlations between directly bonded ¹H and ¹³C nuclei, confirming, for example, that the doublet at ~1.3 ppm is attached to the carbon at ~23 ppm.[2]

Conclusion

The NMR spectra of this compound are a textbook example of how molecular symmetry profoundly influences spectral output. The ¹H spectrum is characterized by four distinct signals—a broad N-H singlet, a sharp ring C4-H singlet, an isopropyl methine septet, and an intense isopropyl methyl doublet. The ¹³C spectrum is similarly simplified to just four signals. By understanding the principles of chemical equivalence, spin-spin coupling, and by employing a rigorous experimental protocol, NMR spectroscopy provides an unambiguous and powerful method for the structural confirmation and purity assessment of this compound.

References

-

Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-108. Available at: [Link]

-

Perez-Torralba, M., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(10), 1423-1430. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

Sources

1H NMR spectrum of 3,5-Diisopropylpyrazole

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Diisopropylpyrazole

Abstract

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy and heterocyclic chemistry. We will dissect the spectrum, explaining the causality behind observed chemical shifts, multiplicities, and coupling constants. Furthermore, this guide furnishes field-proven, self-validating protocols for sample preparation and data acquisition, ensuring spectral integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a five-membered pyrazole ring symmetrically substituted with two bulky isopropyl groups.[1] This substitution pattern imparts specific steric and electronic properties, making it a valuable precursor for synthesizing sterically demanding ligands, such as the widely used hydrotris(3,5-diisopropyl-1-pyrazolyl)borate (TpiPr2).[2] Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the primary tool for confirming its identity, purity, and solution-state structure. Understanding its ¹H NMR spectrum is therefore a critical skill for any scientist working with this molecular scaffold.

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms.[3] This dynamic process has a profound impact on the NMR spectrum, rendering the molecule effectively symmetric on the NMR timescale. This guide will thoroughly explore the consequences of this phenomenon.

Decoding the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound is elegantly simple, a direct reflection of the molecule's symmetry in solution. Due to rapid tautomeric exchange, the two isopropyl groups at the C3 and C5 positions become chemically and magnetically equivalent. This results in a spectrum comprising only four distinct signals: the N-H proton, the C4-H proton, the two equivalent methine (CH) protons of the isopropyl groups, and the twelve equivalent methyl (CH₃) protons.

The Isopropyl Group Signature: A Classic Coupling Pattern

The isopropyl substituents give rise to the most characteristic signals in the spectrum, a text-book example of first-order spin-spin coupling.[4]

-

The Methine Protons (-CH(CH₃)₂):

-

Chemical Shift (δ): These two equivalent protons are attached directly to the pyrazole ring. Their signal typically appears in the range of δ 2.8 - 3.1 ppm . The specific shift is influenced by the electronic environment of the aromatic pyrazole ring.

-

Multiplicity: Each methine proton is coupled to the six protons of its own methyl groups. According to the n+1 rule, this results in a septet (a multiplet with seven lines).[4] The intensity pattern of the septet follows Pascal's triangle.

-

Integration: The integrated area under this signal corresponds to 2 protons .

-

-

The Methyl Protons (-CH(CH₃)₂):

-

Chemical Shift (δ): The twelve equivalent methyl protons are further from the ring and thus appear more upfield, typically around δ 1.2 - 1.4 ppm .

-

Multiplicity: All twelve methyl protons are coupled to the single adjacent methine proton. This results in a sharp doublet (a multiplet with two lines).[4][5]

-

Integration: This signal is the largest in the spectrum, with an integrated area corresponding to 12 protons .

-

Coupling Constant (³JHH): The distance between the lines of the septet and the doublet is identical and represents the three-bond coupling constant (³JHH) between the methine and methyl protons. This value is consistently in the range of 6.8 - 7.2 Hz , characteristic of free rotation around the C-C bond in an isopropyl group.[6]

-

The logical relationship of this coupling is visualized below.

The Pyrazole Ring Protons

-

The C4-H Proton:

-

Chemical Shift (δ): The proton at the C4 position of the pyrazole ring typically resonates at approximately δ 5.9 - 6.1 ppm .[7] Its chemical shift is characteristic of protons on electron-rich five-membered heterocyclic rings.[8]

-

Multiplicity: Due to the molecule's symmetry, this proton has identical neighbors on both sides. It is too far from the methine protons for significant three-bond coupling. While very weak long-range four-bond coupling (⁴J) to the two methine protons may exist, it is rarely resolved at standard magnetic field strengths and typically results in a sharp singlet .[9]

-

Integration: The integrated area corresponds to 1 proton .

-

-

The N-H Proton:

-

Chemical Shift (δ): The N-H proton signal is highly variable and its observation depends heavily on solvent, concentration, and temperature. It can appear anywhere from δ 10 - 13 ppm , often as a very broad signal.[3][10]

-

Multiplicity: This signal is almost always a broad singlet . The broadening is caused by two primary factors: rapid chemical exchange with other pyrazole molecules or trace amounts of water, and quadrupole broadening from the adjacent ¹⁴N nucleus.[3] In protic deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium, causing the signal to disappear entirely.

-

Integration: If observable, it integrates to 1 proton .

-

The overall molecular symmetry due to tautomerism is a crucial concept for interpreting the spectrum correctly.

Data Summary

The expected ¹H NMR assignments for this compound are summarized below. Data is compiled based on typical values for pyrazole derivatives and isopropyl groups.[4][7][11]

| Proton Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -CH(CH₃ )₂ | ~ 1.25 | 12H | Doublet (d) | ~ 7.0 |

| -CH (CH₃)₂ | ~ 2.95 | 2H | Septet (sept) | ~ 7.0 |

| C4-H | ~ 6.00 | 1H | Singlet (s) | - |

| N-H | 10 - 13 (Broad) | 1H | Singlet (br s) | - |

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. The following workflow is designed to be a self-validating system.

Sample Preparation

-

Analyte Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound.[11] Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Add the solvent to the vial containing the analyte. Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of particulate matter.[12]

-

Internal Standard: For precise chemical shift referencing, use an internal standard. Tetramethylsilane (TMS) is the standard for organic solvents, defined as 0.00 ppm.[13] A common practice is to use CDCl₃ that already contains 0.03% TMS.

-

Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solids remain, filter the solution through a small plug of glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition & Processing

The following diagram outlines the standard workflow from sample preparation to final analysis.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters: For a standard ¹H spectrum, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical. Averaging 8 to 16 scans is usually sufficient for a sample of this concentration.

-

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase- and baseline-corrected to ensure accurate peak shapes and integration.

-

Calibration and Analysis: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. Finally, the signals are integrated, and the chemical shifts, multiplicities, and coupling constants are determined and assigned to the molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is a powerful testament to the molecule's structure and dynamic behavior in solution. Its apparent simplicity, governed by the principle of tautomerism-induced symmetry, belies the wealth of information it contains. A thorough understanding of the characteristic signals—the upfield doublet and septet of the isopropyl groups, the singlet of the C4-H proton, and the broad, variable N-H proton—allows for unambiguous identification and purity assessment. By coupling this theoretical knowledge with the robust experimental protocols detailed herein, researchers can confidently acquire and interpret high-fidelity spectra, ensuring the integrity of their scientific endeavors.

References

-

Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Taylor & Francis Online. Retrieved from [Link]

-

Bruix, M., Claramunt, R. M., Elguero, J., de Mendoza, J., & Pascual, C. (1983). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. Retrieved from [Link]

-

Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). The two methyl protons in the isopropyl group become anisochronous due.... Retrieved from [Link]

- Elguero, J., Jagerovic, N., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Magnetic Resonance in Chemistry, 41(11), 887-892.

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

-

Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

Alkorta, I., Elguero, J., & Jagerovic, N. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2825. Retrieved from [Link]

-

Provasi, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 824-828. Retrieved from [Link]

-

International Journal of ChemTech Research. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. 9(12), 856-864. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

-